molecular formula C17H14ClN3O2 B2476280 2-amino-4-(4-chlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-94-5

2-amino-4-(4-chlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2476280
CAS No.: 880794-94-5
M. Wt: 327.77
InChI Key: FNKXITXYZWGTBK-UHFFFAOYSA-N
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Description

This compound features a pyrano[3,2-c]pyridine core substituted with a 4-chlorophenyl group at position 4, methyl groups at positions 6 and 7, an amino group at position 2, and a carbonitrile at position 3 (Fig. 1). Its synthesis typically involves multicomponent reactions, as seen in structurally related compounds, enabling high yields and structural diversity . Key properties include a melting point >250°C (inferred from analogues) and spectroscopic signatures such as IR bands for NH₂ (~3400 cm⁻¹), C≡N (~2190 cm⁻¹), and C=O (~1630 cm⁻¹) .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-9-7-13-15(17(22)21(9)2)14(12(8-19)16(20)23-13)10-3-5-11(18)6-4-10/h3-7,14H,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKXITXYZWGTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(4-chlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H17ClN2O2C_{18}H_{17}ClN_2O_2. It features a pyrano-pyridine scaffold that is crucial for its biological activity. The presence of the chlorophenyl group and the dimethyl substituents contributes to its pharmacological profile.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been tested against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
2-Amino-4-(4-chlorophenyl)-6,7-dimethyl...26.04 ± 0.3623.8 ± 0.20
Celecoxib (control)0.04 ± 0.010.04 ± 0.01

The compound exhibited moderate inhibitory activity against both COX-1 and COX-2 enzymes, with a slightly higher potency against COX-2, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of prostaglandin E2 (PGE2) production through COX enzyme inhibition. This leads to a reduction in inflammation markers in various bioassays, including carrageenan-induced paw edema models in rats .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrano-pyridine structure can significantly influence biological activity. The presence of electron-withdrawing groups such as chlorine enhances the compound's affinity for COX enzymes. Additionally, variations in the alkyl substituents on the nitrogen atom also affect potency .

Case Studies

  • In Vivo Studies : In a study assessing the anti-inflammatory effects in animal models, the compound demonstrated a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
  • Cellular Studies : In vitro experiments using RAW264.7 macrophage cells showed that treatment with this compound led to decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA, indicating its role in modulating inflammatory pathways at the transcriptional level .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of the compound has also been explored. Studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary findings show effectiveness against specific strains of the influenza virus.

Anticancer Activity

One of the most notable applications of this compound is its anticancer activity. It has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation.
  • Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
  • Cell Cycle Arrest : It can induce cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents affecting efficacy

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups : The 3,4-dichlorophenyl analogue (15) exhibits higher cytotoxicity than the target compound, suggesting that additional chloro groups enhance bioactivity via increased electrophilicity .
  • Hydrophilic Substituents : Compound 11, with a 3-bromo-4-hydroxy-5-methoxyphenyl group, shows enhanced antitubulin activity, likely due to hydrogen bonding with biological targets .
  • Steric Effects : The 4-isopropylphenyl group in compound 17 improves solubility without compromising activity, highlighting the role of bulky substituents in pharmacokinetics .

Heterocyclic Core Modifications

Compounds with alternative fused-ring systems but similar substituents provide insights into core-dependent properties:

Compound Core Structure Substituents Key Data Reference
3t () Pyrano[2,3-c]pyrazole 4-Chlorophenyl, methyl m.p. 170.7–171.2°C; ¹H NMR: δ 5.85 (d, J=9.2 Hz)
6h () Pyrano[3,2-b]pyran 4-Chlorobenzyloxy IR: 3406 (NH₂), 2191 (CN), 1636 (C=O)
4a () Pyrano[3,2-c]chromene 4-Phenyl m.p. 256–257°C; Anal. Calcd. C, 72.15%

Key Findings :

  • Chromene vs. Pyridine Cores: Pyrano[3,2-c]chromenes (e.g., 4a) exhibit higher melting points (>250°C) due to extended conjugation, whereas pyrano-pyridines may offer better metabolic stability .

Substituent Position and Bioactivity

  • 6-Substituents: describes a compound with a 3-pyridinylmethyl group at position 6 (C22H17ClN4O2).
  • Amino and Carbonitrile Groups: The 2-amino-3-carbonitrile motif is conserved across analogues, critical for hydrogen bonding and dipole interactions in biological systems .

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multicomponent reactions (MCRs) under reflux conditions. Key steps include:

  • Cyclocondensation : Reacting aldehydes, cyanoacetates, and ammonium acetate in ethanol/water mixtures under reflux (6–20 hours) .
  • Substituent Variation : Introducing aryl groups (e.g., 4-chlorophenyl) via electrophilic substitution. Optimizing solvent polarity (e.g., DMF/ethanol for crystallization) improves yields .

Q. Example Synthesis Protocol

ComponentQuantity/Reaction ConditionReference
Aldehyde (4-chlorophenyl)2.5 mmol
Ethyl cyanoacetate2.5 mmol
Ammonium acetate20 mmol (excess as catalyst)
SolventEthanol (50 mL), reflux for 10–20 h
Yield82–97% (after recrystallization)

Q. Which spectroscopic techniques are used for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., δ 2.33 ppm for methyl groups) and carbon types (e.g., δ 161.6 ppm for carbonyl carbons) .
  • HRMS : Confirms molecular weight (e.g., [M+Na]+ at m/z 440.0223) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Q. Key NMR Data from Evidence

Proton/CarbonChemical Shift (δ, ppm)AssignmentReference
1H (CH3)2.33Methyl at C6/C7
13C (C=O)161.6Ketone at C5
1H (NH2)7.04 (s, 2H)Amino protons

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure determination?

  • Software Tools : Use SHELXL for refinement, leveraging constraints for disordered atoms and high-resolution data .
  • Validation Metrics : Check R-factors (<0.05) and data-to-parameter ratios (>14:1) to ensure reliability .
  • Case Study : In a crystal with disorder, partial occupancy refinement and thermal parameter adjustments resolve discrepancies .

Q. What strategies improve yield in multi-step syntheses?

  • Catalyst Optimization : Ionic liquids (e.g., [Et3NH][HSO4]) enhance reaction rates and selectivity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Stepwise heating (60–80°C) minimizes side reactions .

Q. Yield Optimization Table

StrategyYield ImprovementReference
Catalyst ([Et3NH][HSO4])75% → 91%
Ethanol/Water Solvent56% → 86%
Recrystallization (DMF)Purity >95%

Q. How do substituents on the phenyl ring influence antitubulin activity?

  • SAR Insights :
    • Electron-Withdrawing Groups (Cl, Br) : Enhance cytotoxicity (IC50 <10 μM in MCF-7 cells) by increasing electrophilicity .
    • Methoxy Groups : Reduce activity due to steric hindrance .

Q. Biological Activity Comparison

SubstituentIC50 (MCF-7 Cells)Reference
4-Chlorophenyl8.2 μM
3-Bromo-4-fluorophenyl6.5 μM
4-Methoxyphenyl>50 μM

Q. How is computational modeling applied to predict binding affinities?

  • Docking Studies : Simulate interactions with tubulin (PDB: 1SA0) using AutoDock Vina. Nitrile and amino groups form hydrogen bonds with β-tubulin .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

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